molecular formula C19H17N3O2S B2487004 N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide CAS No. 895123-50-9

N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide

Cat. No. B2487004
CAS RN: 895123-50-9
M. Wt: 351.42
InChI Key: CCOVGYQNVOWDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide, also known as MPTAT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer cell growth, and neurodegeneration. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which play a role in cancer cell invasion and metastasis. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis by activating various signaling pathways involved in cell death, such as the p53 pathway. Additionally, this compound has been shown to protect against neurotoxicity and oxidative stress in neuronal cells, suggesting its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity. It can be easily synthesized using a simple and efficient method and purified using column chromatography. This compound is also stable under various conditions and can be stored for extended periods without significant degradation. Additionally, this compound has low toxicity, making it suitable for in vitro and in vivo experiments. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules, which may affect its bioactivity and specificity.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide, including its potential use as a therapeutic agent for various diseases, its mechanism of action, and its structure-activity relationship. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, studies are needed to elucidate the precise mechanism of action of this compound and identify its molecular targets. Finally, studies are needed to explore the structure-activity relationship of this compound and its analogs to optimize its bioactivity and specificity.

Synthesis Methods

N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide can be synthesized using various methods, including the reaction of 2-chloro-N-(4-methylphenyl)acetamide with 3-oxo-4-phenyl-3,4-dihydropyrazine-2-thiol in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, this compound has been studied for its neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-7-9-15(10-8-14)21-17(23)13-25-18-19(24)22(12-11-20-18)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOVGYQNVOWDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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